molecular formula C7H8N2O2S B13155928 4-Hydrazinyl-2-mercaptobenzoic acid

4-Hydrazinyl-2-mercaptobenzoic acid

Cat. No.: B13155928
M. Wt: 184.22 g/mol
InChI Key: QPYQDDSDWSBNBH-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-mercaptobenzoic acid is an organic compound with the molecular formula C7H8N2O2S It is characterized by the presence of both hydrazinyl and mercapto functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-mercaptobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-mercaptobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazinyl or mercapto groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

4-Hydrazinyl-2-mercaptobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-mercaptobenzoic acid involves its interaction with molecular targets through its hydrazinyl and mercapto groups. These functional groups can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

    4-Mercaptobenzoic acid: Lacks the hydrazinyl group but shares the mercapto and benzoic acid functionalities.

    2-Mercaptobenzoic acid: Similar structure but with the mercapto group in a different position.

    4-Hydrazinobenzoic acid: Contains the hydrazinyl group but lacks the mercapto group.

Uniqueness: 4-Hydrazinyl-2-mercaptobenzoic acid is unique due to the presence of both hydrazinyl and mercapto groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows for a broader range of chemical modifications and interactions compared to similar compounds.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4-hydrazinyl-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11)

InChI Key

QPYQDDSDWSBNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)S)C(=O)O

Origin of Product

United States

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